N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O4S/c23-13(9-6-17-3-4-18-9)21-15-19-10(7-26-15)14(24)22-16-20-11(8-27-16)12-2-1-5-25-12/h1-8H,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCCIDPMWPBJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its relevance in therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of thiazole and furan derivatives, followed by coupling reactions with pyrazine and oxazole moieties. The structural characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the compound's identity.
Biological Activities
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Several studies have reported that compounds containing thiazole and pyrazine scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines. A notable study demonstrated that a related thiazole derivative inhibited cell proliferation in MCF7 breast cancer cells with an IC50 of 0.1 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit tyrosinase activity with IC50 values ranging from 0.5 to 20 µM . This suggests potential applications in dermatological treatments for conditions such as hyperpigmentation.
Case Studies
- Anticancer Study : A recent investigation into the anticancer effects of thiazole-based compounds found that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis induction .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds against clinical isolates. The results indicated that modifications to the thiazole ring could enhance antibacterial activity, providing insights into structure–activity relationships .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiazole and oxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide have shown inhibitory effects on various cancer cell lines. Studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against malignancies .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal effects. This suggests that this compound could be explored for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds with similar structures. They may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. This aspect is particularly promising for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound suggests potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with thiazole and pyrazine functionalities have been studied for their effectiveness against various pests and pathogens affecting crops. Their ability to disrupt biological processes in pests could lead to the development of more effective and environmentally friendly agricultural chemicals .
Material Science
Polymeric Materials
In material science, the incorporation of thiazole and oxazole derivatives into polymer matrices has been explored for enhancing the properties of materials. These compounds can improve thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC7962134 | Demonstrated significant cytotoxicity against various cancer cell lines. |
| Antimicrobial Properties | International Journal of Molecular Sciences | Exhibited broad-spectrum antimicrobial activity against several pathogens. |
| Neuroprotective Effects | Various Studies | Showed potential in reducing oxidative stress in neurodegenerative models. |
| Pesticide Development | Agricultural Chemistry Research | Effective against specific agricultural pests, suggesting utility as a pesticide. |
Comparison with Similar Compounds
N-[4-(Diethylamino)phenyl]-5-(furan-2-yl)oxazole-4-carboxamide ()
- Structure : Shares a furan-substituted oxazole core but lacks the thiazole and pyrazine moieties.
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b, )
- Structure : Contains a thiazole ring with a bromophenyl group and a furan substituent but incorporates a hydrazinyl linker instead of a pyrazine-carboxamide.
- Physicochemical Properties : Melting point: 215–217°C; molecular weight: ~580 g/mol (higher than the target compound’s estimated 369 g/mol).
Thiazole Derivatives with Piperazine/Acetamide Substituents ()
Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) exhibit:
- Structure : Thiazole linked to piperazine-acetamide groups, differing from the target’s oxazole-pyrazine framework.
- Physicochemical Properties : Molecular weights range from 410–438 g/mol; melting points: 269–303°C.
- Functional Insight : Piperazine moieties enhance solubility and bioavailability, a feature absent in the target compound but relevant for drug design .
Quinazoline-Piperazine Hybrids ()
- Structure : Derivatives like A2–A6 feature quinazoline cores with piperazine-carboxamide substituents.
- Comparison : While lacking thiazole/oxazole rings, these compounds highlight the role of carboxamide linkages in modulating properties such as melting points (189–199°C) and yield (45–57%) .
Furan-Thiazole Carboxamide Derivatives ()
- Example: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide.
- Structure : Shares the thiazole-furan-carboxamide motif but includes a methoxybenzyl group instead of pyrazine.
- Molecular Weight : 371.4 g/mol (closest to the target compound’s estimated 369 g/mol).
- Significance : Demonstrates the synthetic feasibility of thiazole-furan conjugates, supporting the target compound’s plausibility .
Comparative Data Table
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., furan C-H at δ 7.4–7.6 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 413.08 Da) .
- HPLC : Assess purity (>98%) using a 254 nm UV detector .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:
- Orthogonal assays : Compare results from MTT (cytotoxicity) and enzymatic inhibition assays (e.g., IC₅₀ variability due to ATP concentration differences) .
- Structural analogs : Test derivatives (e.g., replacing pyrazine with pyridine) to isolate functional group contributions .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
What are the potential biological targets of this compound, and how can binding mechanisms be validated?
Q. Basic
- Primary targets : Kinases (e.g., EGFR), topoisomerases, and microbial enzymes due to heterocyclic affinity .
- Validation methods :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 6XYZ) .
How can computational modeling guide the design of analogs with improved pharmacokinetics?
Q. Advanced
- QSAR models : Corrogate substituent effects on logP and solubility (e.g., adding morpholine improves bioavailability) .
- MD simulations : Predict metabolic stability by simulating CYP450 interactions .
- ADMET prediction : Use SwissADME to optimize CNS permeability and reduce hepatotoxicity .
What solvent systems and catalysts are most effective in the compound’s synthesis?
Q. Basic
- Solvents : DCM (for acylation), THF (for SN2 reactions), and ethanol (recrystallization) .
- Catalysts : Pd(OAc)₂ (cross-coupling), DIPEA (base for amide bond formation) .
How can stability studies under varying pH and temperature conditions be conducted?
Q. Advanced
- Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC. Stable at pH 5–8 but hydrolyzes at extremes .
- Thermal stability : Use DSC/TGA to identify decomposition points (>200°C) .
Data Table :
| Condition | Stability Outcome | Analytical Method |
|---|---|---|
| pH 2.0 | 15% degradation | HPLC |
| pH 7.4 | <5% degradation | HPLC |
| 60°C, 7 days | No change | NMR |
What structural analogs of this compound have been studied, and how do their activities compare?
Q. Basic
| Analog | Structural Difference | Bioactivity |
|---|---|---|
| N-(4-ethoxybenzo[d]thiazol-2-yl)-... | Ethoxy group | Enhanced antimicrobial activity |
| 5-Nitro-furan derivatives | Nitro substitution | Higher cytotoxicity (IC₅₀ = 1.2 μM) |
| Morpholine-containing analogs | Piperazine replacement | Improved solubility (logP = 1.8) |
How can researchers design experiments to resolve conflicting data on the compound’s enzyme inhibition potency?
Q. Advanced
- Dose-response curves : Use 8-point dilutions (1 nM–100 μM) to calculate precise IC₅₀ values .
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations .
- Negative controls : Include known inhibitors (e.g., Erlotinib for EGFR) to validate assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
